molecular formula C22H32O B13144241 (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol

Cat. No.: B13144241
M. Wt: 312.5 g/mol
InChI Key: ZAZRBTKHYPRONZ-GKJHBJHPSA-N
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Description

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol: is a complex organic compound characterized by its unique structure and significant potential in various scientific fields. This compound is a derivative of benzo[a]fluorene, featuring multiple methyl groups and a hydroxyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol involves several steps, including the formation of the benzo[a]fluorene core and subsequent functionalization with methyl and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the benzo[a]fluorene core or the hydroxyl group, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can serve as a model for studying the interactions of complex organic molecules with biological systems.

Medicine: Potential medicinal applications include the development of new drugs targeting specific molecular pathways, given its structural similarity to bioactive compounds.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzo[a]fluorene core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on its molecular targets and pathways can provide insights into its potential therapeutic effects.

Comparison with Similar Compounds

    Pelorol: A labdane-type diterpene with a similar core structure, known for its bioactivity.

    Other Benzo[a]fluorene Derivatives: Compounds with varying functional groups attached to the benzo[a]fluorene core.

Properties

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

IUPAC Name

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-ol

InChI

InChI=1S/C22H32O/c1-14-11-16(23)12-15-13-18-21(4)9-6-8-20(2,3)17(21)7-10-22(18,5)19(14)15/h11-12,17-18,23H,6-10,13H2,1-5H3/t17-,18+,21-,22+/m0/s1

InChI Key

ZAZRBTKHYPRONZ-GKJHBJHPSA-N

Isomeric SMILES

CC1=CC(=CC2=C1[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CCCC4(C)C)C)C)O

Canonical SMILES

CC1=CC(=CC2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)O

Origin of Product

United States

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